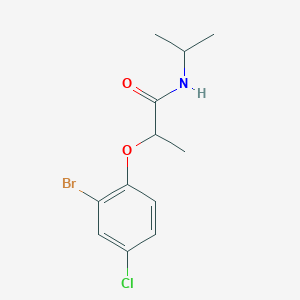
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide, also known as bromchloropropanamide (BCPA), is a synthetic herbicide that has been widely used in agriculture for controlling weeds. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness in killing a variety of weed species. However, the use of BCPA has been a topic of controversy due to its potential negative impacts on the environment and human health. In
作用機序
BCPA works by inhibiting the activity of an enzyme called acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. Without these amino acids, the plant is unable to grow and eventually dies. BCPA specifically targets the ALS enzyme in plants, making it a selective herbicide that does not harm non-target organisms.
Biochemical and Physiological Effects:
BCPA has been shown to have minimal toxicity to mammals and birds. However, studies have shown that it can have negative impacts on aquatic organisms, such as fish and amphibians. BCPA is persistent in soil and can leach into groundwater, potentially contaminating water sources. It can also accumulate in plants and animals that consume contaminated water or soil.
実験室実験の利点と制限
BCPA is a useful tool for studying plant physiology and biochemistry. Its selective herbicidal properties make it a valuable tool for studying the ALS enzyme in plants. However, its potential negative impacts on the environment and human health must be taken into consideration when using it in laboratory experiments. Proper safety precautions should be taken to minimize exposure to BCPA.
将来の方向性
There are several areas of future research for BCPA. One area of interest is the development of new herbicides that are more environmentally friendly and have less potential for negative impacts on human health. Another area of research is the study of the ALS enzyme in plants, which could lead to the development of new herbicides with different modes of action. Additionally, the use of BCPA in non-agricultural settings, such as urban areas, could be explored as a potential alternative to traditional herbicides.
合成法
BCPA can be synthesized by reacting 2-bromo-4-chlorophenol with propionyl chloride in the presence of a base. The resulting product is then reacted with isopropylamine to form BCPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
BCPA has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a variety of weed species, including annual and perennial grasses and broadleaf weeds. BCPA is commonly used in combination with other herbicides to increase its effectiveness. In addition to its use in agriculture, BCPA has also been studied for its potential use in controlling weeds in non-agricultural settings, such as roadsides and industrial sites.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-7(2)15-12(16)8(3)17-11-5-4-9(14)6-10(11)13/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPBLMLLIQJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
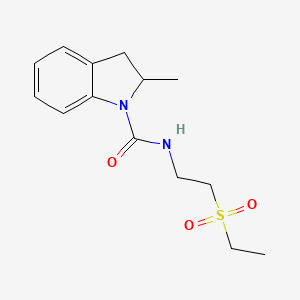
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
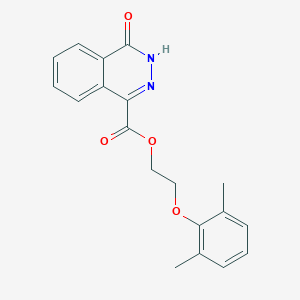
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
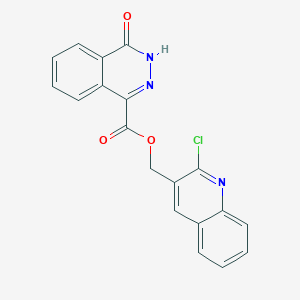
![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)

![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
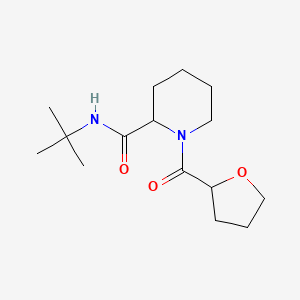
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)